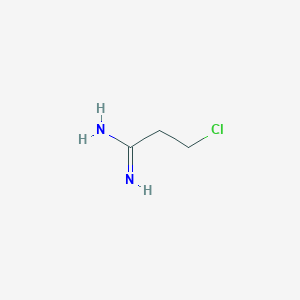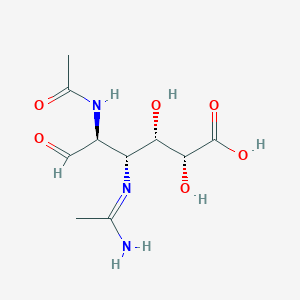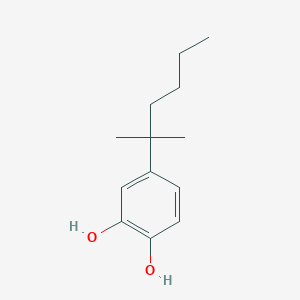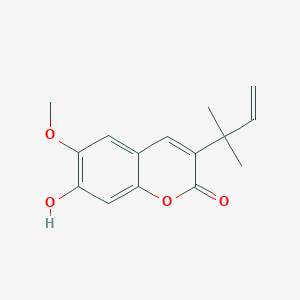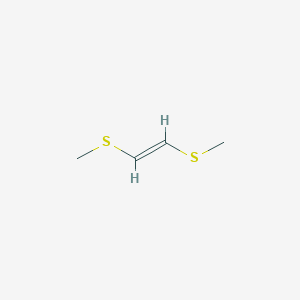
(E)-Ethylene, 1,2-bis(methylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-Ethylene, 1,2-bis(methylthio)-, commonly known as Ethylene-Bis-Dithiocarbamate (EBDC), is a class of organic compounds that are widely used as fungicides in the agricultural industry. EBDCs are known for their broad-spectrum activity against a range of fungal pathogens and are used to control diseases in crops such as potatoes, tomatoes, grapes, and apples.
Mécanisme D'action
(E)-Ethylene, 1,2-bis(methylthio)-s act by inhibiting the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. The compounds also disrupt the formation of microtubules, which are involved in the transport of nutrients and other essential molecules within the fungal cell. These actions lead to the death of the fungal cell.
Effets Biochimiques Et Physiologiques
(E)-Ethylene, 1,2-bis(methylthio)-s have been shown to have low toxicity to mammals and are generally considered safe for use in agriculture. However, some studies have suggested that exposure to (E)-Ethylene, 1,2-bis(methylthio)-s may be associated with an increased risk of certain types of cancer, such as non-Hodgkin's lymphoma. The compounds may also have effects on the immune system and the endocrine system.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-Ethylene, 1,2-bis(methylthio)-s are widely used in laboratory experiments due to their broad-spectrum activity against fungal pathogens. The compounds are relatively easy to synthesize and are readily available. However, the compounds may have limitations in certain experimental settings, such as in studies of mammalian cells, where they may be toxic or have off-target effects.
Orientations Futures
There are several potential future directions for research on (E)-Ethylene, 1,2-bis(methylthio)-s. One area of interest is the development of new formulations of the compounds that are more effective against specific fungal pathogens or that have reduced toxicity. Another area of interest is the investigation of the compounds' potential use in the treatment of cancer and other diseases. Future research may also focus on the mechanisms of action of (E)-Ethylene, 1,2-bis(methylthio)-s and their effects on the immune system and the endocrine system.
Conclusion:
In conclusion, (E)-Ethylene, 1,2-bis(methylthio)-s are a class of organic compounds that are widely used as fungicides in the agricultural industry. The compounds have been extensively studied for their antifungal properties and have potential applications in the treatment of cancer and other diseases. While the compounds are generally considered safe for use in agriculture, further research is needed to fully understand their effects on human health and the environment.
Méthodes De Synthèse
(E)-Ethylene, 1,2-bis(methylthio)-s can be synthesized by reacting ethylene bis-amine with carbon disulfide to form ethylene bis-dithiocarbamate. The reaction takes place in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting compound is a white crystalline solid that is soluble in water and polar solvents.
Applications De Recherche Scientifique
(E)-Ethylene, 1,2-bis(methylthio)-s have been extensively studied for their antifungal properties and are used in agricultural practices to control fungal diseases. The compounds have also been investigated for their potential use in the treatment of cancer and other diseases. Some studies have shown that (E)-Ethylene, 1,2-bis(methylthio)-s have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.
Propriétés
Numéro CAS |
19698-38-5 |
|---|---|
Nom du produit |
(E)-Ethylene, 1,2-bis(methylthio)- |
Formule moléculaire |
C4H8S2 |
Poids moléculaire |
120.2 g/mol |
Nom IUPAC |
(E)-1,2-bis(methylsulfanyl)ethene |
InChI |
InChI=1S/C4H8S2/c1-5-3-4-6-2/h3-4H,1-2H3/b4-3+ |
Clé InChI |
MRWRXEYAMMSGNE-ONEGZZNKSA-N |
SMILES isomérique |
CS/C=C/SC |
SMILES |
CSC=CSC |
SMILES canonique |
CSC=CSC |
Synonymes |
1,2-Bis(methylthio)ethene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



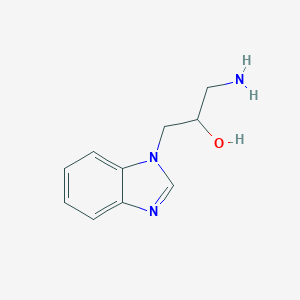
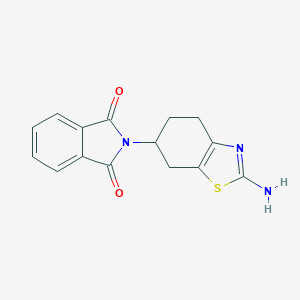
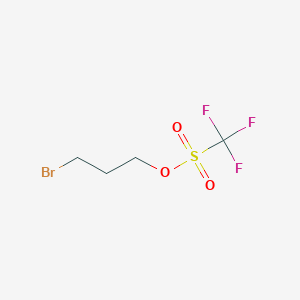
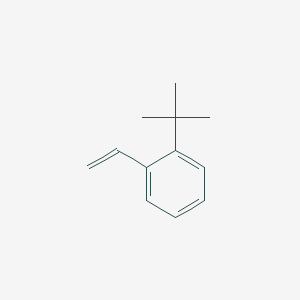

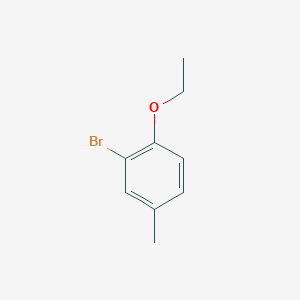
![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)
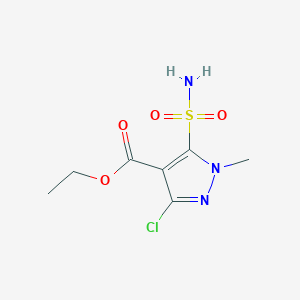
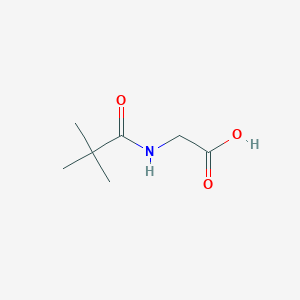
![2-(Chloroacetyl)-1,5,6,7-tetrahydro[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B10967.png)
